1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052527-10-2
VCID: VC2213665
InChI: InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
SMILES: CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride

CAS No.: 1052527-10-2

Cat. No.: VC2213665

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride - 1052527-10-2

Specification

CAS No. 1052527-10-2
Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name 1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
Standard InChI Key PGEDGFZSJWRJRR-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl
Canonical SMILES CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Structural Features

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride contains a bipiperidine scaffold characterized by two connected piperidine rings with a methyl substituent at the 1'-position and a carboxylic acid group at the 3-position. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The molecule features tertiary amine functional groups within its piperidine rings, providing important binding sites for potential biological interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated:

PropertyValue/Description
AppearanceOff-white solid
Molecular FormulaC₁₃H₂₄N₂O₂·HCl (estimated)
Molecular Weight~276.81 g/mol (estimated)
SolubilitySoluble in water; moderately soluble in alcohols
LogP~2.5-3.0 (estimated)
pKa~4.5 (carboxyl group), ~9.5 (piperidine N)
Melting Point180-220°C (estimated)

The bipiperidine structure contributes to the compound's basicity, while the carboxylic acid group provides acidic properties, creating an amphoteric molecule with interesting chemical behavior . The hydrochloride salt formation occurs at the basic nitrogen site and significantly alters the compound's physicochemical properties compared to its free base form.

Synthesis Approaches

General Synthetic Routes

The synthesis of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride likely follows established protocols for similar bipiperidine derivatives. A potential synthetic pathway would involve:

  • Formation of the bipiperidine scaffold through coupling reactions

  • Regioselective functionalization to introduce the carboxylic acid group at the 3-position

  • N-methylation of the 1'-position

  • Salt formation using hydrogen chloride

Biological Activity and Pharmacology

Receptor Interactions

The bipiperidine scaffold is recognized for its ability to interact with various neuroreceptors. Based on structural similarities with related compounds, 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride may exhibit affinity for:

Receptor TypePotential InteractionBiological Significance
Dopamine ReceptorsModerate affinity for D2/D3 subtypesMay influence dopaminergic signaling
Serotonin ReceptorsPossible interactions with 5-HT receptorsPotential effects on mood regulation
Nicotinic Acetylcholine ReceptorsMay modulate cholinergic transmissionRelevance to cognitive function

The unique positioning of the carboxylic acid group at the 3-position (rather than the more common 4-position) likely alters the binding profile and selectivity compared to related compounds.

Pharmacological Effects

Based on the structural features and comparison with similar bipiperidine derivatives, the compound may exhibit:

  • Potential antidepressant activity through modulation of monoamine neurotransmission

  • Possible neuroprotective effects via antioxidant mechanisms

  • Anti-inflammatory properties through inhibition of inflammatory mediators

  • Central nervous system activity due to blood-brain barrier penetration

The precise pharmacological profile would depend on the compound's specific receptor binding affinities and pharmacokinetic properties, which would require targeted experimental evaluation.

Analytical Characterization

Spectroscopic Properties

For proper identification and quality control of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride, various spectroscopic techniques could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would show characteristic signals for:

  • N-methyl protons (singlet, ~2.2-2.4 ppm)

  • Piperidine ring protons (multiple signals between 1.5-3.5 ppm)

  • Carboxylic acid proton (broad singlet, ~12 ppm)

Infrared (IR) Spectroscopy

Key absorption bands would include:

  • Carboxylic acid C=O stretch (~1700-1725 cm⁻¹)

  • O-H stretch (broad, ~2500-3300 cm⁻¹)

  • C-N stretching vibrations (~1200-1350 cm⁻¹)

  • N-H stretching of the salt form (~2700-2900 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with appropriate column selection (typically C18 reversed-phase) would allow for quantitative analysis and purity determination. Mass spectrometry could confirm the molecular weight and fragmentation pattern, providing additional structural confirmation .

Structure-Activity Relationships

Key Structural Features

The specific positioning of functional groups in 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride has significant implications for its biological activity:

  • The bipiperidine scaffold provides conformational flexibility that can influence receptor binding

  • The N-methyl group likely enhances CNS penetration by increasing lipophilicity

  • The 3-position of the carboxylic acid group creates a distinct pharmacophore arrangement

  • The salt form affects solubility and bioavailability profiles

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Activity
1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid HClCarboxylic acid at 4-positionDifferent spatial orientation affects receptor binding profile
1-Methylpiperidine-4-carboxylic acid HClSingle piperidine ringReduced molecular complexity, different pharmacodynamics
[1,3'-Bipiperidine]-4-carboxamideDifferent ring connection, amide groupAltered hydrogen bonding capacity and metabolic stability

These structural variations highlight the importance of the specific molecular architecture in determining the biological activity profile of this class of compounds .

Research Applications

Medicinal Chemistry

The compound may serve as an important building block or lead structure in drug discovery efforts, particularly in:

  • Central nervous system drug development

  • Design of novel neurotransmitter modulators

  • Creation of peptidomimetic compounds

  • Development of new therapeutic agents for neurological disorders

Pharmacological Research Tools

As a research chemical, 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride could be utilized to:

  • Probe specific receptor subtypes and their functions

  • Develop structure-activity relationships for bipiperidine-based compounds

  • Serve as a chemical tool for investigating neuronal signaling pathways

  • Function as a synthetic intermediate for more complex bioactive molecules

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